molecular formula C9H7I B8163306 1-Ethynyl-3-iodo-2-methylbenzene

1-Ethynyl-3-iodo-2-methylbenzene

Cat. No.: B8163306
M. Wt: 242.06 g/mol
InChI Key: VZKYSHRWRDHQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynyl-3-iodo-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an ethynyl group at the first position, an iodine atom at the third position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-iodo-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves Friedel-Crafts acylation followed by a Clemmensen reduction. This method is efficient for producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

1-Ethynyl-3-iodo-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethynyl-3-iodo-2-methylbenzene exerts its effects involves electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to restore aromaticity . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions.

Comparison with Similar Compounds

  • 1-Ethynyl-3-methylbenzene
  • 1-Ethynyl-4-methylbenzene
  • 1-Iodo-3-methylbenzene

Comparison: 1-Ethynyl-3-iodo-2-methylbenzene is unique due to the presence of both an ethynyl group and an iodine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For instance, the iodine atom makes the compound more reactive towards nucleophilic substitution, while the ethynyl group provides a site for further functionalization .

Biological Activity

1-Ethynyl-3-iodo-2-methylbenzene, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its ethynyl group and iodine substituent on a methylbenzene ring. The presence of iodine enhances its reactivity and biological interactions, making it a valuable compound in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can mimic natural substrates, allowing it to bind effectively to active sites and modulate various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : The compound has shown promising antimicrobial effects against various pathogens. For instance, studies have reported its efficacy against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
  • Antioxidant Activity : Preliminary assays indicate that the compound possesses antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.
  • Potential Anticancer Activity : There is emerging evidence supporting the anticancer potential of this compound. Mechanistic studies suggest that it may induce apoptosis in cancer cells through various pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The results indicated that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.

Study 2: Antioxidant Activity

The antioxidant capacity was assessed using the DPPH assay, revealing that this compound effectively scavenged free radicals.

SampleDPPH Scavenging (%)
Control10
Compound (50 µM)65

This suggests that the compound has a strong potential as an antioxidant agent.

Applications

  • Medicinal Chemistry : Due to its diverse biological activities, this compound is being explored as a lead compound for drug development targeting infectious diseases and cancer.
  • Organic Synthesis : It serves as an important intermediate in synthesizing more complex organic molecules, particularly those with pharmaceutical applications.
  • Material Science : The compound's unique properties make it suitable for developing new materials with specific functional characteristics.

Properties

IUPAC Name

1-ethynyl-3-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7I/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKYSHRWRDHQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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